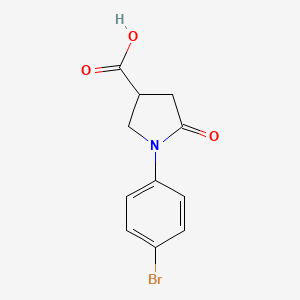
3-Bromo-2,6-dimethoxybenzoic acid
Overview
Description
“3-Bromo-2,6-dimethoxybenzoic acid” is a chemical compound with the molecular formula C9H9BrO4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “3-Bromo-2,6-dimethoxybenzoic acid” involves a continuous mixture in a whipping step, and in the situation of stirring, the bromine of 20ml is dripped and continues stirring for 2.0h with the solution of the trichloromethane of 100ml preparation .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2,6-dimethoxybenzoic acid” is represented by the InChI code 1S/C9H9BrO4/c1-13-6-4-3-5 (10)8 (14-2)7 (6)9 (11)12/h3-4H,1-2H3, (H,11,12) and the InChIKey CUQANLQRQJHIQE-UHFFFAOYSA-N . The Canonical SMILES representation is COC1=C (C (=C (C=C1)Br)OC)C (=O)O .
Physical And Chemical Properties Analysis
“3-Bromo-2,6-dimethoxybenzoic acid” is a solid substance with a white color and a mild or faint odor . Its molecular weight is 261.074 g/mol . The freezing/melting point is between 146 - 148 degrees Celsius .
Scientific Research Applications
Proteomics Research
“3-Bromo-2,6-dimethoxybenzoic acid” is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.
Metabolic Pathways and Toxicity Studies
The compound is involved in the metabolic pathways of psychoactive substances. For example, it could be used in studies related to the metabolism of substances like 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).
Crystallization Studies
“3-Bromo-2,6-dimethoxybenzoic acid” could potentially be used in crystallization studies . Researchers might use this compound to understand and control the polymorphic outcomes of crystallization processes.
Safety and Hazards
“3-Bromo-2,6-dimethoxybenzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes .
Mechanism of Action
Mode of Action
3-Bromo-2,6-dimethoxybenzoic acid is known to participate in Suzuki–Miyaura coupling reactions . In this process, the compound interacts with a metal catalyst, such as palladium, in a series of electronically divergent processes. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 3-Bromo-2,6-dimethoxybenzoic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway would depend on the specific context and the other compounds involved in the reaction.
Result of Action
The molecular and cellular effects of 3-Bromo-2,6-dimethoxybenzoic acid’s action would depend on its specific targets and the context of its use. Given its involvement in Suzuki–Miyaura coupling reactions, it can be inferred that the compound plays a role in the formation of new carbon-carbon bonds , which could influence the structure and function of various biomolecules.
Action Environment
The action, efficacy, and stability of 3-Bromo-2,6-dimethoxybenzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which the compound participates are known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups and the pH of the environment could potentially influence the compound’s action. Furthermore, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at room temperature .
properties
IUPAC Name |
3-bromo-2,6-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQANLQRQJHIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379193 | |
| Record name | 3-bromo-2,6-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-dimethoxybenzoic acid | |
CAS RN |
73219-89-3 | |
| Record name | 3-bromo-2,6-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for 3-bromo-2,6-dimethoxybenzoic acid in targeting HIV protease?
A1: 3-bromo-2,6-dimethoxybenzoic acid acts as a fragment molecule targeting a surface site on HIV protease known as the flap site. [1,2] This interaction was observed in crystallographic studies utilizing a brominated fragment library. [1] The bromine atom facilitated the identification of the binding site through anomalous scattering techniques. [1] While 3-bromo-2,6-dimethoxybenzoic acid exhibits weak binding, it highlights the potential for developing higher-affinity allosteric inhibitors targeting this site. [1]
Q2: Besides its application in HIV research, has 3-bromo-2,6-dimethoxybenzoic acid been investigated in other contexts?
A2: Interestingly, 3-bromo-2,6-dimethoxybenzoic acid was also observed to form a 1:1 crystal complex with 2',6'-dimethoxyflavone. [3] This interaction, driven by an intermolecular hydrogen bond between the carboxylic acid group of 3-bromo-2,6-dimethoxybenzoic acid and the carbonyl group of 2',6'-dimethoxyflavone, highlights its potential in forming cocrystals. [3] While the biological relevance of this complex remains unexplored, it showcases the diverse interactions 3-bromo-2,6-dimethoxybenzoic acid can engage in beyond its role as a fragment targeting HIV protease.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















